![molecular formula C10H9ClN2O2 B580935 7-氯咪唑并[1,2-A]吡啶-3-羧酸乙酯 CAS No. 1296201-68-7](/img/structure/B580935.png)

7-氯咪唑并[1,2-A]吡啶-3-羧酸乙酯

描述

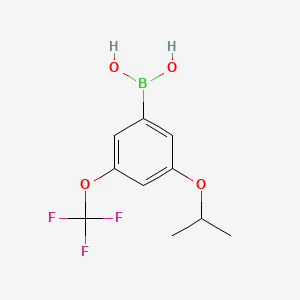

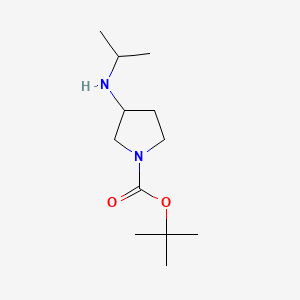

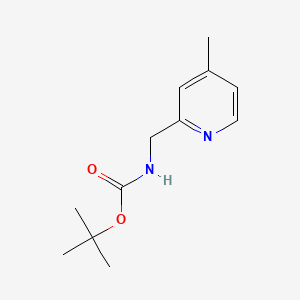

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . Its IUPAC name is ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere .科学研究应用

新型衍生物的合成

Ge 等人(2014 年)的一项研究重点从 7-氯咪唑并[1,2-A]吡啶-3-羧酸乙酯合成新型衍生物。该研究合成了一系列新型衍生物,并使用各种光谱技术对它们进行了表征。该研究详细阐述了这些化合物的な光学性质,展示了不同的取代基团如何影响它们的吸收和荧光特性。这项研究对于了解这些化合物的基本性质及其在材料科学或化学传感等各个领域的潜在应用至关重要(Ge 等人,2014 年)。

螺衍生物的合成

在另一项研究中,Abe 等人(2010 年)从 7-氯咪唑并[1,2-A]吡啶-3-羧酸乙酯合成了 2',3'-二氢-2-甲硫基-2',4-二氧螺[2-环戊烯-1,3'-咪唑并[1,2-a]吡啶]-3-羧酸乙酯。该研究探讨了这些螺化合物的核磁共振光谱中的有趣行为,深入了解了它们的结构和构象性质。这项研究有助于理解这些化合物的化学行为及其在核磁共振光谱或结构化学等领域的潜在应用(Abe 等人,2010 年)。

化学性质和反应

研究光学性质

Ge 等人(2011 年)还对新型含 1,3,4-恶二唑的咪唑并[1,5-a]吡啶衍生物的合成和表征进行了研究。该研究重点在于了解这些化合物的な光学性质,分析它们的吸收和荧光光谱。该研究提供了有关这些化合物的结构如何影响其な光学性质的有价值的信息,这对于其在光子学和光电子学中的应用至关重要(Ge 等人,2011 年)。

吡啶和咪唑衍生物的合成

Arrault 等人(2002 年)致力于从 7-氯咪唑并[1,2-A]吡啶-3-羧酸乙酯合成官能化的吡啶[4,3-b][1,4]恶嗪和咪唑并[1,2-a]吡啶衍生物。该研究探讨了合成过程中涉及的化学反应,并分析了合成化合物的结构方面。这项研究对于开发具有潜在药学或材料科学应用的新化学实体具有重要意义(Arrault 等人,2002 年)。

安全和危害

作用机制

Target of Action

It’s known that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Mode of Action

The compound may interact with its targets through the negatively charged region in the O1 atom on the carbonyl group .

Result of Action

One study suggests that this derivative has potential value as an anticancer agent, as it is known that apoptosis evasion is an important hallmark of cancer, and apoptosis induction capacity is an important feature of any successful therapeutic agent .

属性

IUPAC Name |

ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736440 | |

| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate | |

CAS RN |

1296201-68-7 | |

| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)